![molecular formula C25H20FN5O2S2 B3016623 4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185093-01-9](/img/structure/B3016623.png)
4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
The compound "4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems within its structure. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin moiety is a fused heterocyclic system that has been the subject of research due to its potential pharmacological properties.
Synthesis Analysis
The synthesis of related triazolopyrimidines has been described in the literature. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines was achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free oxidative N-N bond formation strategy . Another synthesis approach for triazolopyrimidines as anticancer agents involved the treatment of a chloro-triazolopyrimidin-amine with various nucleophiles, such as alcohols, thiols, or alkylamines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction. For example, the crystal structure of a 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one revealed that the fused rings are nearly coplanar and the crystal packing is stabilized by weak intermolecular hydrogen bonds and π-π interactions . This information could be indicative of the molecular conformation and intermolecular interactions that might also be present in the compound of interest.
Chemical Reactions Analysis
The reactivity of thieno[2,3-d]pyrimidine derivatives has been explored, where reactions with oxygen-containing nucleophiles led to the formation of new functionally substituted thieno[2,3-d]pyrimidine derivatives . Additionally, the Dimroth rearrangement has been used to synthesize thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones from their [4,3-c] isomers . These reactions highlight the potential chemical transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques and computational methods. For instance, a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized by X-ray diffraction, NMR, IR spectroscopy, and DFT calculations . The study of these properties is essential for understanding the behavior of the compound under different conditions and for predicting its reactivity and stability.
Scientific Research Applications
Synthesis and Derivative Formation
4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one and its derivatives are synthesized through various chemical processes. Some derivatives are prepared through heterocyclization, involving the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with phenyl or ethyl isothiocyanate, followed by nucleophilic displacement with hydrazine and cyclocondensation with orthoesters. These processes result in the formation of new pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).
Chemical Reactions and Isomerization
The compound undergoes various chemical reactions leading to the formation of novel ring systems and potential xanthine oxidase inhibitors. Instantaneous isomerization of specific compounds, prepared by condensation or oxidative cyclization, produces novel ring systems like thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one and its derivatives (Nagamatsu, Ahmed, Hossion, & Ohno, 2007).
Biological Activities and Applications
Antimicrobial Activities
Several derivatives of 4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have been found to exhibit antimicrobial activities. For example, compounds synthesized through various chemical processes have been screened and shown to possess antimicrobial properties against various bacterial strains (Hossain & Bhuiyan, 2009).
Anticonvulsant and Antidepressant Activities
Derivatives of this compound have also been designed and synthesized with potential anticonvulsant and antidepressant activities. Pharmacological analyses indicate that certain derivatives exhibit significant anticonvulsant activity and potent antidepressant properties (Zhang, Wang, Wen, Li, & Quan, 2016).
Antitumor Activities
Additionally, some derivatives have been synthesized with the motivation of exploring their anticancer activities. In vitro cytotoxic activity evaluations suggest that certain compounds show remarkable activity against specific human cancer cell lines, indicating their potential to be developed into potent anticancer agents (Botros, Khalil, Kamel, & El-Dash, 2017).
properties
IUPAC Name |
8-[(4-fluorophenyl)methyl]-12-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2S2/c26-18-7-3-16(4-8-18)14-30-23(33)22-20(11-13-34-22)31-24(30)27-28-25(31)35-15-17-5-9-19(10-6-17)29-12-1-2-21(29)32/h3-11,13H,1-2,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCJKFSVTJPJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NN=C4N3C5=C(C(=O)N4CC6=CC=C(C=C6)F)SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
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